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molecular formula C10H22 B150249 2,6-Dimethyloctane CAS No. 2051-30-1

2,6-Dimethyloctane

Cat. No. B150249
M. Wt: 142.28 g/mol
InChI Key: ZALHPSXXQIPKTQ-UHFFFAOYSA-N
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Patent
US09266798B1

Procedure details

Montmorillonite K10 Dehydration/Oligomerization. In using the clay montmorillonite K10 as the acid catalyst for dehydration of THL it was discovered that azeotropic distillation facilitates removal of the water and is required for rapid and complete reaction. Other solid acid catalysts work for this reaction as well as water soluble acid catalysts such as concentrated sulfuric acid. The combination of acid catalyst and water removal leads to a very effective dehydration of the monoterpene THL. At a fairly large scale of 1 L, it was discovered that only 5 g of clay is required to afford complete conversion of THL to a mixture of 3,7-dimethyloctene isomers in a matter just a couple of hours. The benzene can be fully recovered and used indefinitely in the dehydration chemistry. Other azeotropic distillation aids such at toluene can be used in the process. Hydrogenation of the octene-isomers leads to near quantitative conversion of THL to 2,6-dimethyloctane (DMO). Ignition quality testing (IQT) of DMO afforded a derived Cetane Index for the fuel of 45, which compares very well with that predicted by theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].S(=O)(=O)(O)O.[CH3:24][CH:25]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH:26]=[CH2:27]>O>[CH3:32][CH:31]([CH2:30][CH2:29][CH2:28][CH:25]([CH3:24])[CH2:26][CH3:27])[CH3:33].[CH3:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH2:27][CH2:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH3:27] |f:0.1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)CCCC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was discovered that azeotropic distillation facilitates removal of the water
CUSTOM
Type
CUSTOM
Details
complete reaction
CUSTOM
Type
CUSTOM
Details
The combination of acid catalyst and water removal
CUSTOM
Type
CUSTOM
Details
to afford complete conversion of THL
CUSTOM
Type
CUSTOM
Details
The benzene can be fully recovered
DISTILLATION
Type
DISTILLATION
Details
Other azeotropic distillation aids such at toluene

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(CC)C
Name
Type
product
Smiles
CCCCCCCCCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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